molecular formula C20H19FN4O2S B2499514 N-[(2-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide CAS No. 1251618-45-7

N-[(2-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

Cat. No.: B2499514
CAS No.: 1251618-45-7
M. Wt: 398.46
InChI Key: JNTDNCXCIYPYSA-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a thiazole-based small molecule featuring a 1,2-thiazole core substituted at three positions:

  • Position 3: Pyridin-2-yl group, enabling π-π stacking or hydrogen bonding interactions.
  • Position 4: 2-methylpropanamido (isobutyramido) moiety, contributing to lipophilicity and steric bulk.
  • Position 5: Carboxamide group linked to a 2-fluorophenylmethyl substituent, where fluorine enhances metabolic stability and electronic effects .

The compound’s molecular formula is C₂₁H₂₀FN₅O₂S (inferred from analogs in ), with a molecular weight of approximately 409.48 g/mol.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c1-12(2)19(26)24-17-16(15-9-5-6-10-22-15)25-28-18(17)20(27)23-11-13-7-3-4-8-14(13)21/h3-10,12H,11H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTDNCXCIYPYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thiazole ring.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions.

    Fluorination: The fluorine atom is introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Amidation: The final step involves the formation of the amide bond through a condensation reaction between the carboxylic acid and the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that N-[(2-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide exhibits significant anticancer activity. For instance, research conducted on various cancer cell lines demonstrated that this compound effectively inhibits cell proliferation and induces apoptosis.

In vitro studies have shown that the compound can inhibit the growth of several cancer types, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (DU145). The mechanism of action appears to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary findings suggest it possesses inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Anticancer Efficacy : A study published in Pharmaceuticals assessed the anticancer efficacy of various thiazole derivatives, including this compound. The results indicated a notable decrease in cell viability across multiple cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics .
  • Mechanistic Insights : Another investigation focused on the mechanistic insights into how this compound affects cancer cells at the molecular level. It was found to activate apoptotic pathways while downregulating anti-apoptotic proteins .
  • Synergistic Effects : A combination study explored the synergistic effects of this compound with other chemotherapeutic agents. Results showed enhanced efficacy when used in conjunction with doxorubicin, suggesting potential for combination therapies in clinical settings .

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated aromatic rings and thiazole moiety enable it to form strong interactions with target proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

4-(2-Methylpropanamido)-N-(1-phenylethyl)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide (M422-0360)

  • Key Differences: Carboxamide Substituent: 1-phenylethyl vs. 2-fluorophenylmethyl in the target compound. The 1-phenylethyl group may increase lipophilicity (clogP ~3.5 estimated).
  • Molecular Formula : C₂₁H₂₂N₄O₂S | Molecular Weight : 394.49 g/mol .

5-Amino-2-(2,6-difluorophenyl)-N-(4-(piperidin-1-yl)pyridin-3-yl)thiazole-4-carboxamide

  • Key Differences: Substituent Positions: Amino group at position 5 vs. isobutyramido at position 4. Fluorination: 2,6-Difluorophenyl at position 2 introduces stronger electronic effects than the 2-fluorophenylmethyl in the target. Impact: The amino group may enhance solubility, while difluorination could improve target binding affinity via halogen bonding .

Analogues with Modified Thiazole Isomers

4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide

  • Key Differences: Thiazole Isomer: 1,3-thiazole vs. 1,2-thiazole in the target. Substituents: Trifluoromethylphenyl (strong electron-withdrawing) vs. 2-fluorophenylmethyl. The trifluoromethyl group increases acidity and metabolic resistance .

Carboxamide Variants with Fluorinated Aromatic Groups

N-[(2-Chloro-6-fluorophenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide

  • Key Differences :
    • Core Structure : Propanamide vs. thiazole-carboxamide.
    • Substituents : Indole and chloro-fluorophenyl groups.
    • Impact : Indole’s aromaticity may facilitate DNA intercalation, diverging from the target’s likely enzyme-targeting mechanism .

Structural and Functional Implications

  • Fluorination: The 2-fluorophenylmethyl group in the target compound balances lipophilicity and metabolic stability compared to non-fluorinated (M422-0360) or hyper-fluorinated (2,6-difluorophenyl) analogs .
  • Thiazole Isomerism : 1,2-Thiazole derivatives (target, M422-0360) may exhibit distinct conformational flexibility compared to 1,3-thiazole isomers, influencing target engagement .
  • Carboxamide Substituents : Bulky groups (e.g., 1-phenylethyl) may hinder membrane permeability, whereas electron-withdrawing substituents (e.g., trifluoromethyl) enhance binding specificity .

Biological Activity

N-[(2-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms through which it exerts its effects.

Chemical Structure and Synthesis

The compound's structure features a thiazole ring, which is known for its diverse pharmacological activities. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : Cyclization of appropriate starting materials.
  • Introduction of the Pyridine Moiety : Often achieved via palladium-catalyzed cross-coupling reactions.
  • Fluorination : Utilizes fluorinating agents like N-fluorobenzenesulfonimide.
  • Amidation : Final step involves forming the amide bond through condensation reactions.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activities. A study highlighted that compounds with thiazole scaffolds showed varying degrees of antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : The compound was tested against Gram-positive and Gram-negative bacteria, revealing moderate activity compared to standard antibiotics like chloramphenicol.
  • Antifungal Activity : Some derivatives demonstrated potent effects against Candida albicans, with minimum inhibitory concentrations (MIC) in the range of 3.92–4.01 mM, although still lower than reference drugs like fluconazole .
Activity TypeTarget OrganismsMIC Range (μg/mL)Reference Drug
AntibacterialE. faecalis100Chloramphenicol
AntifungalC. albicans3.92–4.01 mMFluconazole

Anticancer Potential

The anticancer properties of thiazole derivatives have also been a focus of research. Studies have shown that certain derivatives can inhibit cancer cell proliferation:

  • Compounds were evaluated for their effect on various cancer cell lines, with some exhibiting moderate inhibitory effects against lung cancer cells (A-549) and colon cancer cells (HCT-8) .

The mechanism of action for this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. The fluorinated aromatic rings and the thiazole moiety facilitate strong interactions with target proteins, potentially leading to inhibition or alteration of their functions .

Case Studies and Research Findings

  • Thiazole Derivatives in Antimicrobial Research : A comprehensive literature review analyzed over 124 articles focusing on thiazole derivatives from 2015 onwards, confirming their broad-spectrum antimicrobial activities .
  • Structure-Activity Relationship (SAR) : Studies indicated that modifications in the thiazole structure significantly influence biological activity. For example, the introduction of electron-withdrawing groups enhanced antimicrobial efficacy .
  • Comparative Studies : In comparative studies against established drugs, certain thiazole derivatives demonstrated promising results, suggesting potential for further development as therapeutic agents .

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